Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6
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Overview
Description
Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6): is a complex chemical compound known for its unique properties and applications. It is a type of ethoxylated sorbitol, which is commonly used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) involves the ethoxylation of sorbitol. This process typically requires the reaction of sorbitol with ethylene oxide under controlled conditions. The reaction is catalyzed by an alkaline catalyst, such as sodium hydroxide, and is carried out at elevated temperatures and pressures to ensure complete ethoxylation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors that can handle the high pressures and temperatures required for the ethoxylation process. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) involves its ability to interact with various molecular targets and pathways. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy-, ether with D-glucitol (6:1)
- Poly(oxy-1,2-ethanediyl), alpha-(2-propylheptyl)-omega-hydroxy-
- Poly(oxy-1,2-ethanediyl), alpha-phenyl-omega-hydroxy-, phosphate
Uniqueness: Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) is unique due to its specific structure, which imparts distinct surfactant and emulsifying properties. Its ability to form stable emulsions and enhance the solubility of various compounds makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
2-[2,3,4,5,6-pentakis(2-octadec-9-enoyloxyethoxy)hexoxy]ethyl octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H230O18/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-119(127)137-105-103-133-115-117(135-107-109-139-121(129)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)125(143-113-111-141-123(131)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)126(144-114-112-142-124(132)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)118(136-108-110-140-122(130)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)116-134-104-106-138-120(128)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,117-118,125-126H,7-48,61-116H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIORVRDCREVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C(C(C(COCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H230O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57171-56-9 |
Source
|
Details | Compound: Polyoxyethylene sorbitan hexaoleate | |
Record name | Polyoxyethylene sorbitan hexaoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57171-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
2033.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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